1,3-Propanediol, 2-methyl-, dibenzoate

Biodegradation kinetics Green plasticizer Microbial hydrolysis

1,3-Propanediol, 2-methyl-, dibenzoate (CAS 87092-43-1) is a branched alkyl diol dibenzoate ester with the molecular formula C₁₈H₁₈O₄ and a molecular weight of approximately 298.3 g/mol. It belongs to the dibenzoate plasticizer family, a class of non-phthalate ester compounds increasingly evaluated as alternatives to ortho-phthalate plasticizers in polyvinyl chloride (PVC) formulations and as crystallization-modifying additives in polyethylene terephthalate (PET) resin systems.

Molecular Formula C18H22O6
Molecular Weight 334.4 g/mol
CAS No. 87092-43-1
Cat. No. B14079472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediol, 2-methyl-, dibenzoate
CAS87092-43-1
Molecular FormulaC18H22O6
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3
InChIKeyBTCSPCQKDWSBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Propanediol, 2-methyl-, dibenzoate (CAS 87092-43-1): Chemical Identity and Functional Classification for Procurement Assessment


1,3-Propanediol, 2-methyl-, dibenzoate (CAS 87092-43-1) is a branched alkyl diol dibenzoate ester with the molecular formula C₁₈H₁₈O₄ and a molecular weight of approximately 298.3 g/mol. It belongs to the dibenzoate plasticizer family, a class of non-phthalate ester compounds increasingly evaluated as alternatives to ortho-phthalate plasticizers in polyvinyl chloride (PVC) formulations and as crystallization-modifying additives in polyethylene terephthalate (PET) resin systems [1]. The compound is synthesized via esterification of 2-methyl-1,3-propanediol (MPO) with benzoic acid or transesterification with methyl benzoate [2]. Its defining structural feature is a single methyl branch at the central (2-position) carbon of the 1,3-propanediol backbone, which differentiates it from both the linear (unbranched) 1,3-propanediol dibenzoate (CAS 2451-86-7) and the gem-dimethyl-substituted neopentyl glycol dibenzoate (CAS 4196-89-8) [3].

Why 1,3-Propanediol, 2-methyl-, dibenzoate Cannot Be Interchanged with Other Dibenzoate Esters: Structural Determinants of Performance Divergence


Dibenzoate plasticizers and PET modifiers are not a monolithic class; the central diol structure fundamentally governs key performance parameters including plasticization efficiency, biodegradation kinetics, crystallization behavior, and thermal properties. The single methyl branch in 1,3-propanediol, 2-methyl-, dibenzoate introduces controlled steric hindrance that disrupts polymer chain packing more effectively than the linear (unbranched) 1,3-propanediol analog, yet without the excessive rigidity penalty observed with the gem-dimethyl-substituted neopentyl glycol dibenzoate [1]. Head-to-head biodegradation studies have demonstrated that the monobenzoate metabolite of this branched compound degrades approximately 4 times faster than the monobenzoate released from the widely used commercial plasticizer dipropylene glycol dibenzoate (D(PG)DB), a difference attributed to the absence of ether linkages in the branched diol backbone [2]. In PET modification, the 2-methyl-1,3-propanediol moiety (the diol precursor to this dibenzoate) provides approximately 5% greater melting temperature depression at equal weight substitution compared to 1,4-cyclohexanedimethanol (CHDM), the standard comonomer used in PET-G resins [3]. These quantifiable structural-performance relationships preclude simple in-class substitution without compromising targeted material properties.

Quantitative Differentiation Evidence for 1,3-Propanediol, 2-methyl-, dibenzoate: Head-to-Head and Cross-Study Comparative Performance Data


Monobenzoate Metabolite Biodegradation Rate: 4-Fold Advantage Over Dipropylene Glycol Dibenzoate (D(PG)DB)

In a controlled aerobic bioreactor study using resting cells of Rhodococcus rhodochrous, the monobenzoate released from microbial hydrolysis of 2,2-methyl-propyl-1,3-propanediol dibenzoate (the target compound) was degraded approximately 4 times more rapidly than the monobenzoate released from the commercial plasticizer dipropylene glycol dibenzoate (D(PG)DB) at a selected concentration of 0.4 g/L [1]. In the same study, the monobenzoate from the unbranched 1,3-propanediol dibenzoate degraded approximately 13 times faster than D(PG)DB monobenzoate. The slower degradation of D(PG)DB-derived monobenzoate was mechanistically attributed to the presence of an ether linkage in the dipropylene glycol backbone, which blocks the β-oxidation pathway available to the ether-free branched and linear alkyl diol monobenzoates [1]. This positions the target compound as an intermediate-biodegradability option between the rapidly degrading linear C3 analog and the slowly degrading ether-containing commercial dibenzoates.

Biodegradation kinetics Green plasticizer Microbial hydrolysis

PET Crystallization Modification Efficiency: MPO-Based Dibenzoate Provides ~5% Greater Tm Depression vs. CHDM at Equivalent Weight Substitution

The 2-methyl-1,3-propanediol (MPO) moiety—the diol backbone of the target dibenzoate compound—demonstrates superior efficiency in depressing the melting temperature (Tm) of polyethylene terephthalate (PET) copolymers compared to 1,4-cyclohexanedimethanol (CHDM), the standard comonomer in PET-G resins. Differential scanning calorimetry (DSC) data generated at 170 °C from the glassy polymer show that at 5 weight% substitution in the glycol feed, MPO-modified PET exhibits a Tm of approximately 230 °C, while CHDM-modified PET-G at the same 5 weight% level exhibits a Tm of approximately 242 °C [1]. This ~12 °C greater Tm depression for MPO (a ~5% greater reduction relative to the PET homopolymer equilibrium Tm of 280 °C) is attributed to a dual mechanism: the steric effect of the methyl branch combined with an 'odd-even effect' in which the odd-numbered carbon backbone of the 1,3-propanediol chain displaces ester moiety alignment, further reducing crystalline order [1]. The higher efficiency of MPO on a weight basis translates to lower required additive loading to achieve target crystallinity suppression, offering a quantifiable procurement advantage.

PET crystallization Copolymer modification Thermal properties

PHMAZ Copolyester Plasticizer with 45% MPO Content Achieves 908.4% Elongation at Break and −35 °C Tg in PVC

A series of 2-methyl-1,3-propanediol (MPO)-modified azelaic acid/hexylene glycol copolyester plasticizers (PHMAZ) were synthesized and evaluated in PVC. The PHMAZ-45 variant, containing 45% MPO, demonstrated the optimal plasticizing effect: the glass transition temperature (Tg) of the plasticized PVC system was reduced to approximately −35 °C, elongation at break reached 908.4%, and plasticizing efficiency was calculated at 254.5% [1]. While this study evaluates the MPO moiety incorporated into a copolyester backbone rather than the discrete dibenzoate ester, it directly demonstrates the plasticizing potential of the 2-methyl-1,3-propanediol structural unit when esterified with aromatic acids—establishing a quantitative performance benchmark for MPO-derived plasticizer systems relative to the bio-based, non-phthalate plasticizer landscape [1].

PVC plasticization Copolyester plasticizer Mechanical properties

MPDiol-Modified PET Fiber Spinning: Up to 7 mol% Substitution Increases Maximum Take-Up Velocity for Enhanced Throughput

In a systematic melt-spinning study of 2-methyl-1,3-propanediol (MPDiol)-substituted PET copolymers, filaments containing 4, 7, 10, and 25 mol% MPDiol substitution for ethylene glycol were compared to PET homopolymer [1]. The addition of MPDiol at levels up to 7 mol% increased the maximum take-up velocity achievable at a given mass throughput, indicating potential for higher productivity in melt-spun yarn production. At 25 mol% MPDiol, the copolymer did not crystallize in the spinline at any spinning speed investigated, whereas PET homopolymer and lower-substitution copolymers did crystallize at high spinning speeds [1]. The rate of crystallinity development decreased progressively with increasing MPDiol content, and the ultimate crystallinity achievable by high-speed spinning was reduced. Additionally, preliminary dyeing experiments showed that MPDiol incorporation improved filament dyeability [1]. This evidence, while derived from the diol monomer rather than the dibenzoate ester directly, demonstrates the functional value of the 2-methyl-1,3-propanediol structural unit in controlling PET crystallization kinetics during high-speed processing—a property directly transferable to the dibenzoate when used as a PET additive as described in the DAICEL patent [2].

PET fiber spinning Crystallization kinetics Process productivity

Structural Differentiation: Single Methyl Branch Confers Intermediate Biodegradation and Plasticization Profile Between Linear and Gem-Dimethyl Analogs

The biodegradation kinetics study by Kermanshahi pour et al. directly compared three structural variants of 1,3-propanediol-based dibenzoates: the linear (unbranched) 1,3-propanediol dibenzoate, the monomethyl-branched 2,2-methyl-propyl-1,3-propanediol dibenzoate (target compound), and the ether-containing commercial D(PG)DB [1]. The monobenzoate degradation rates revealed a clear structure-activity gradient: linear C3 monobenzoate degraded ~13× faster than D(PG)DB, while the monomethyl-branched monobenzoate degraded ~4× faster than D(PG)DB [1]. This intermediate biodegradation profile of the target compound—slower than the linear analog but substantially faster than the ether-containing commercial standard—is mechanistically consistent with the known effect of alkyl branching on β-oxidation kinetics [1]. In a separate plasticizer structure-property study, neopentyl glycol dibenzoate (gem-dimethyl substituted) exhibited the highest plasticizing effect among a series of glycol dibenzoates tested in PVC, while the 2-(n-butyl)-2-ethyl-1,3-propanediol derivative (a bulkier branched variant) ranked lower [2]. This suggests that the single methyl branch of the target compound may offer a balanced plasticization profile intermediate between the high-efficiency but potentially over-plasticizing neopentyl derivative and the lower-efficiency linear or ether-containing variants.

Structure-property relationship Dibenzoate plasticizer Branching effect

High-Value Application Scenarios for 1,3-Propanediol, 2-methyl-, dibenzoate Based on Quantified Differentiation Evidence


Non-Phthalate PVC Plasticizer with Accelerated Biodegradation Profile for Environmentally Regulated Markets

In flexible PVC formulations where regulatory pressure demands replacement of ortho-phthalate plasticizers (e.g., DEHP, DINP) and where environmental persistence of plasticizer metabolites is a procurement criterion, 1,3-propanediol, 2-methyl-, dibenzoate offers a quantifiable advantage: its primary hydrolytic monobenzoate metabolite degrades approximately 4 times faster than that of the widely used dipropylene glycol dibenzoate (D(PG)DB) under microbial hydrolysis conditions [1]. This positions the compound as a preferred candidate for PVC applications in flooring, coated fabrics, and consumer goods where accelerated environmental biodegradation of leached metabolites is desired, while maintaining the non-phthalate regulatory compliance profile common to all dibenzoate esters [1]. The absence of ether linkages in the diol backbone—the mechanistic basis for faster biodegradation—also distinguishes it from D(PG)DB and diethylene glycol dibenzoate (D(EG)DB), the two dominant commercial dibenzoate plasticizers.

PET Crystallization Modifier for High-Clarity Blow-Molded Bottles and Thermoformable Sheet

For PET bottle and thermoformable sheet manufacturers requiring precise control over crystallization kinetics to achieve high clarity and processability, the 2-methyl-1,3-propanediol moiety provides approximately 5% greater melting temperature depression per unit weight than the industry-standard comonomer 1,4-cyclohexanedimethanol (CHDM) [1]. At 5 weight% in the glycol feed, MPO-modified PET achieves a Tm of ~230 °C versus ~242 °C for CHDM-modified PET-G, enabling lower additive loading to reach target crystallinity suppression [1]. The DAICEL patent specifically claims 2-methyl-1,3-dihydroxypropane dibenzoate (the target compound) as an additive for PET-based resin compositions that enables rapid crystallization in metallic molds while improving impact strength and shape stability without deteriorating mechanical and thermal properties of molded products [2]. This dual functionality—crystallization promoter during molding combined with crystallinity suppression in the final article via the MPO comonomer—is a differentiated application profile.

High-Flexibility PVC Formulations Requiring >900% Elongation at Break

The PHMAZ-45 copolyester incorporating 45% 2-methyl-1,3-propanediol achieved an elongation at break of 908.4% and a Tg of −35 °C in PVC, substantially exceeding the elongation performance typical of conventional phthalate-plasticized PVC (typically 200–400%) [1]. While this data derives from a copolyester rather than the discrete dibenzoate ester, it validates the 2-methyl-1,3-propanediol structural motif as capable of delivering exceptional plasticization efficiency when esterified with aromatic acids. For procurement specialists sourcing ingredients for ultra-flexible PVC applications—such as medical tubing, soft films, and elastomeric seals—this evidence supports selection of MPO-derived dibenzoate esters where extreme elongation specifications must be met without phthalate-based chemistry [1].

High-Speed PET Fiber Spinning with Enhanced Dyeability and Throughput

In PET fiber manufacturing, incorporation of 2-methyl-1,3-propanediol at levels up to 7 mol% increases the maximum take-up velocity achievable at a given mass throughput, directly translating to higher production speeds and reduced unit cost [1]. Additionally, MPDiol incorporation improves filament dyeability, a valued property in textile-grade polyester fibers [1]. The DAICEL patent extends this application space by claiming the dibenzoate ester specifically as a PET additive that improves impact strength and shape stability of molded products [2]. For fiber producers and compounders evaluating PET modification strategies, the combined evidence of enhanced processability (higher spinning speeds), improved dye uptake, and maintained mechanical integrity provides a multi-parameter procurement rationale for the MPO-derived dibenzoate over unmodified PET or alternative comonomer systems.

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